molecular formula C5H2BrF3N2O B11870643 2-Bromo-5-(trifluoromethoxy)pyrazine

2-Bromo-5-(trifluoromethoxy)pyrazine

Cat. No.: B11870643
M. Wt: 242.98 g/mol
InChI Key: CIBPJMXLXZEIPC-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)pyrazine is an organic compound with the molecular formula C5H2BrF3N2O It is a pyrazine derivative that contains both bromine and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Bromo-5-(trifluoromethoxy)pyrazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethoxy)pyrazine is unique due to the presence of both bromine and trifluoromethoxy groups on a pyrazine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, as well as potential biological activities .

Biological Activity

2-Bromo-5-(trifluoromethoxy)pyrazine (CAS No. 1196152-38-1) is a pyrazine derivative characterized by a bromine atom at the second position and a trifluoromethoxy group at the fifth position of the pyrazine ring. This unique molecular structure contributes to its potential biological activities, making it an interesting compound for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C5H2BrF3N2C_5H_2BrF_3N_2, with a molecular weight of approximately 229.98 g/mol. The trifluoromethoxy group enhances the electron-withdrawing properties of the compound, potentially influencing its reactivity and interaction with biological targets.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may possess significant antimicrobial properties. The presence of halogens, such as bromine and fluorine, often enhances the ability of organic compounds to interact with microbial cells, potentially disrupting their functions or inhibiting growth.

Anticancer Potential

Recent investigations into pyrazine derivatives have highlighted their potential as anticancer agents. For instance, derivatives like 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares structural similarities with this compound, have demonstrated cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. BPU showed an IC50 value of approximately 4.64 µM against Jurkat cells, indicating potent anticancer activity .

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways. For example, BPU was shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to activation of caspase pathways .

Case Studies

Several studies have explored the biological effects of pyrazine derivatives:

  • Study on Anticancer Activity :
    • Compound : 1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)
    • Cell Lines Tested : Jurkat (IC50 = 4.64 µM), HeLa, MCF-7.
    • Mechanism : Induction of apoptosis via mitochondrial pathways.
    • Findings : Significant inhibition of cell proliferation and potential for further development as an anticancer agent .
  • Antimicrobial Studies :
    • Various derivatives similar to this compound have been evaluated for their antimicrobial efficacy.
    • Results indicated promising activity against several bacterial strains, suggesting a potential application in antimicrobial therapies.

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundBromine at position 2, trifluoromethoxy at position 5Antimicrobial; Anticancer potentialN/A
BPUBromopyrazin derivative with trifluoromethyl groupAnticancer (Jurkat cells)4.64 ± 0.08
Other PyrazinesVaried substitutionsAntimicrobialVaries

Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBPJMXLXZEIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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